molecular formula C10H12BrClO B13697036 2-Bromo-4-(tert-butyl)-6-chlorophenol

2-Bromo-4-(tert-butyl)-6-chlorophenol

Cat. No.: B13697036
M. Wt: 263.56 g/mol
InChI Key: SAUZMXWWQSEZCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(tert-butyl)-6-chlorophenol is an organic compound with the molecular formula C10H12BrClO It is a halogenated phenol derivative, characterized by the presence of bromine, chlorine, and tert-butyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(tert-butyl)-6-chlorophenol typically involves the halogenation of phenol derivatives. One common method is the bromination of 4-(tert-butyl)-6-chlorophenol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is essential to optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(tert-butyl)-6-chlorophenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms or modify the phenol group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of substituted phenols or anilines.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of dehalogenated phenols or reduced phenolic derivatives.

Scientific Research Applications

2-Bromo-4-(tert-butyl)-6-chlorophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(tert-butyl)-6-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the phenol group allows it to form strong interactions with biological macromolecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(tert-butyl)phenol
  • 2-Bromo-4-chlorophenol
  • 4-(tert-butyl)-6-chlorophenol

Uniqueness

2-Bromo-4-(tert-butyl)-6-chlorophenol is unique due to the combination of bromine, chlorine, and tert-butyl groups on the phenol ring. This specific arrangement imparts distinct chemical and physical properties, such as increased hydrophobicity and reactivity, making it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C10H12BrClO

Molecular Weight

263.56 g/mol

IUPAC Name

2-bromo-4-tert-butyl-6-chlorophenol

InChI

InChI=1S/C10H12BrClO/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,13H,1-3H3

InChI Key

SAUZMXWWQSEZCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.